molecular formula C20H22FN3O3S B2429044 N-{4-[5-(4-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851717-58-3

N-{4-[5-(4-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2429044
CAS No.: 851717-58-3
M. Wt: 403.47
InChI Key: KUDBAJDIIRIFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[5-(4-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a dihydropyrazolyl moiety, and a methanesulfonamide group, making it an interesting subject for scientific research.

Properties

IUPAC Name

N-[4-[3-(4-fluorophenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S/c1-13(2)20(25)24-19(15-4-8-16(21)9-5-15)12-18(22-24)14-6-10-17(11-7-14)23-28(3,26)27/h4-11,13,19,23H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDBAJDIIRIFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(4-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps, starting with the preparation of the dihydropyrazole core. This is often achieved through the reaction of a hydrazine derivative with an appropriate diketone under acidic or basic conditions. The fluorophenyl group is then introduced via a substitution reaction, followed by the attachment of the methanesulfonamide group through sulfonylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(4-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{4-[5-(4-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to investigate enzyme interactions and protein binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: It may be utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{4-[5-(4-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the methanesulfonamide group can improve solubility and stability. These interactions can modulate biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzylamine
  • 4-Methoxyphenethylamine

Uniqueness

Compared to similar compounds, N-{4-[5-(4-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its reactivity and binding affinity, while the methanesulfonamide group contributes to its solubility and stability.

Biological Activity

N-{4-[5-(4-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, a compound belonging to the pyrazole class, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure is characterized by a pyrazole moiety substituted with a fluorophenyl group and a methanesulfonamide functional group. The specific arrangement of these groups is crucial for its biological activity.

Pharmacological Properties

Research indicates that compounds containing pyrazole rings exhibit a wide range of biological activities, including:

  • Anti-inflammatory : Pyrazole derivatives have been shown to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis.
  • Antioxidant : Molecular docking studies suggest that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress .
  • Anticancer : Certain pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications in its structure. Key findings include:

  • Fluorine Substitution : The presence of the fluorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
  • Methanesulfonamide Group : This functional group is often associated with increased solubility and bioavailability, which are critical for therapeutic efficacy.

Case Studies

Several studies have explored the biological activity of similar pyrazole compounds:

  • Anti-inflammatory Activity : A study demonstrated that a related pyrazole compound effectively reduced inflammation in animal models by inhibiting cyclooxygenase (COX) enzymes .
  • Cytotoxicity Against Cancer Cells : Research involving derivatives of this compound showed significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), suggesting its potential as an anticancer agent .
  • Molecular Docking Studies : Computational analyses revealed that the compound binds effectively to targets involved in inflammatory pathways, supporting its use as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Anti-inflammatoryCOX inhibition
AntioxidantFree radical scavenging
AnticancerCytotoxic effects on cancer cells

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-{4-[5-(4-fluorophenyl)...}?

The compound is synthesized via multi-step reactions, including palladium-catalyzed Suzuki-Miyaura cross-coupling to attach the fluorophenyl group and nucleophilic substitution for sulfonamide introduction. Key steps involve:

  • Precise temperature control (e.g., 60–80°C for coupling reactions).
  • Use of triethylamine as a base to facilitate substitutions.
  • Purification via recrystallization or column chromatography. Reaction progress is monitored using thin-layer chromatography (TLC), and purity is verified via HPLC (>95%) and NMR spectroscopy .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • 1H/13C NMR : To confirm proton environments and carbon backbone.
  • X-ray crystallography : For 3D conformation analysis (e.g., SHELXL refinement of crystal data, as in similar pyrazole derivatives).
  • Mass spectrometry (MS) : To validate molecular weight (e.g., ESI-MS for accurate mass determination). Functional groups (sulfonamide, pyrazole) are identified via IR spectroscopy (e.g., S=O stretches at 1150–1350 cm⁻¹) .

Q. What are the solubility and stability properties critical for experimental design?

The compound is sparingly soluble in water but dissolves in DMSO or ethanol (10–15 mg/mL at 25°C). Stability studies under varying pH (4–9) and temperatures (4–37°C) are recommended to optimize storage conditions. Hydrolysis of the sulfonamide group occurs under strongly acidic/basic conditions, necessitating neutral buffers in biological assays .

Q. Which in vitro assays are suitable for initial biological activity screening?

High-throughput enzyme inhibition assays (e.g., COX-2 inhibition, similar to celecoxib derivatives) or receptor-binding studies (e.g., fluorescence polarization for kinase targets) are recommended. Use concentrations ranging from 1 nM to 100 µM, with IC50 calculations via nonlinear regression .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from impurities or assay variability. Mitigation strategies include:

  • Orthogonal purity validation : Combine HPLC, LC-MS, and elemental analysis.
  • Dose-response replication : Test activity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Structural analogs : Compare activity of derivatives to isolate critical functional groups (e.g., fluorophenyl vs. methoxyphenyl substitutions) .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • QSAR modeling : Use descriptors like logP, polar surface area, and Hammett constants to predict activity.
  • Molecular docking : Map interactions with target proteins (e.g., COX-2 active site) using AutoDock Vina or Schrödinger Suite.
  • MD simulations : Assess binding stability over 50–100 ns trajectories in explicit solvent. Validate predictions with synthetic derivatives and in vitro assays .

Q. How can crystallographic data resolve conformational ambiguities in the pyrazole ring?

Single-crystal X-ray diffraction (SCXRD) with SHELX refinement (SHELXL-2018) provides bond angles and torsion angles. For example, dihydro-pyrazole rings often exhibit puckering (θ ~ 15–25°), influencing steric interactions. Compare with DFT-optimized geometries (B3LYP/6-31G*) to validate experimental observations .

Q. What strategies optimize synthetic yield for scale-up in academic settings?

  • Design of Experiments (DoE) : Vary solvent (DMF vs. THF), catalyst loading (0.5–5 mol%), and temperature to identify optimal conditions.
  • Flow chemistry : Improves heat transfer and reduces side reactions in exothermic steps (e.g., Suzuki coupling).
  • In-line analytics : Use ReactIR to monitor intermediates in real time .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzyme inhibition (e.g., COX-2 vs. COX-1 selectivity)?

  • Assay standardization : Use identical enzyme sources (e.g., human recombinant COX-2) and substrate concentrations (e.g., 10 µM arachidonic acid).
  • Off-target profiling : Screen against related enzymes (e.g., 5-lipoxygenase) to rule out cross-reactivity.
  • Crystallographic evidence : Resolve binding modes to confirm interactions with COX-2’s hydrophobic pocket .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Structural Validation

TechniqueApplicationExample Data
1H NMRConfirm proton environmentsδ 7.2–7.4 ppm (aromatic H), δ 3.1 ppm (SO2NH)
SCXRD3D conformation analysisSpace group P21/c, Z = 4
ESI-MSMolecular weight validation[M+H]+ m/z 503.56

Q. Table 2. Reaction Optimization via DoE

ParameterRange TestedOptimal Value
Temperature50–90°C75°C
Catalyst1–5 mol% Pd2.5 mol%
SolventDMF, THF, EtOHDMF

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.